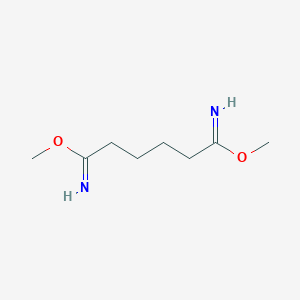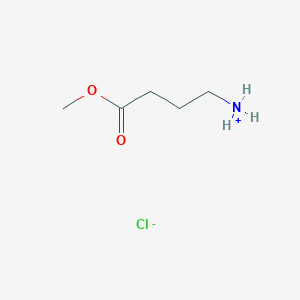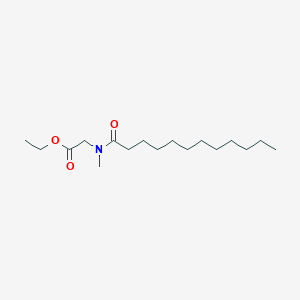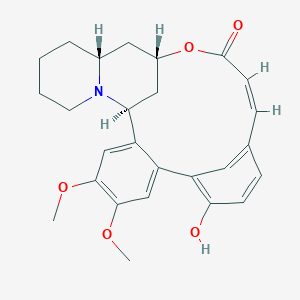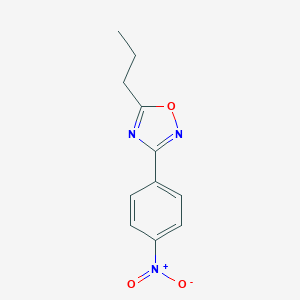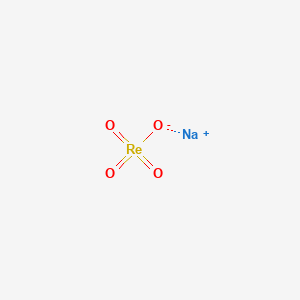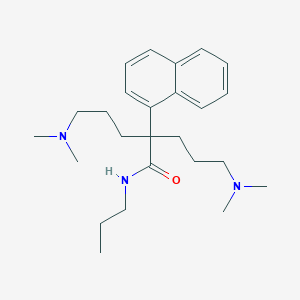
N-(2-Methoxyphenyl)-2,4-dinitroaniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(2-Methoxyphenyl)-2,4-dinitroaniline and its derivatives often involves the nitration of aniline compounds or the alkylation of 2,4-dinitroaniline. Notably, novel strategies for the synthesis of chemosensors selective toward cyanide utilize this compound as a precursor, emphasizing its role in creating sensitive and selective detection systems for hazardous substances (Heying et al., 2015).
Molecular Structure Analysis
The molecular structure of N-(2-Methoxyphenyl)-2,4-dinitroaniline derivatives has been elucidated through various spectroscopic and crystallographic methods. For example, studies on the molecular structures of related aniline derivatives reveal complex hydrogen bonding patterns and crystal systems, contributing to our understanding of how these structures influence their chemical properties and reactivity (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
The chemical reactivity of N-(2-Methoxyphenyl)-2,4-dinitroaniline derivatives with various reagents underscores their potential in synthesizing a wide range of compounds. For instance, their reaction with cyanide in the development of chemosensors showcases their utility in environmental monitoring and safety applications. Furthermore, their involvement in the formation of liquid crystals indicates their potential in materials science, particularly in the development of novel display technologies (Fukui & Matsunaga, 1982).
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Stability : N-(2-Methoxyphenyl)-2,4-dinitroaniline and its derivatives are used in studying chemical reactions such as ionization and stability of Meisenheimer complexes, which are important in understanding the behavior of nitroaromatic compounds (Crampton & Wilson, 1980).
Microbial Toxicity and Environmental Impact : Studies have been conducted on the microbial toxicity of 2,4-Dinitroanisole (DNAN), a compound related to N-(2-Methoxyphenyl)-2,4-dinitroaniline, to understand its environmental impact. Such research is crucial in assessing the safety and ecological effects of these compounds (Olivares et al., 2016).
Development of Chemosensors : N-(2,4-dinitrobenzylidene)-4-methoxyaniline, a derivative of N-(2-Methoxyphenyl)-2,4-dinitroaniline, has been explored for developing chromogenic chemosensors for detecting cyanide. Such sensors are essential for environmental monitoring and safety applications (Heying et al., 2015).
Radioactive Labeling : The compound has also been utilized in studies involving regioselective labeling with nitrogen-15 isotope, which is significant in nuclear chemistry and radiopharmaceutical research (Cǎproiu et al., 1999).
Energetic Material Research : N-(2-Methoxyphenyl)-2,4-dinitroaniline derivatives are used in the synthesis and study of energetic materials, which are relevant in explosives and propellants research (Klapötke et al., 2015).
Environmental Monitoring : The development of enzyme-linked immunosorbent assays for the sensitive analysis of 2,4-dinitroaniline and its derivatives in environmental samples like water and soil illustrates the compound's role in environmental science (Krämer et al., 2008).
Metabolism and Toxicity Studies : Research has been conducted on the metabolism of N-(2-Methoxyphenyl)hydroxylamine, a metabolite of N-(2-Methoxyphenyl)-2,4-dinitroaniline, to understand its genotoxicity and effects on human health (Naiman et al., 2011).
Liquid Crystal Research : N-(2-Methoxyphenyl)-2,4-dinitroaniline derivatives have been studied for inducing liquid crystal formation, which is significant in material science and display technology (Fukui & Matsunaga, 1982).
Wirkmechanismus
Mode of Action
The compound functions as an uncoupler of oxidative phosphorylation. By binding to the inner mitochondrial membrane, it facilitates the leakage of protons (H+) back into the mitochondrial matrix, bypassing ATP synthase. This uncoupling effect leads to a reduction in ATP production and an increase in heat generation as the energy from the proton gradient is released as heat instead of being used for ATP synthesis .
Biochemical Pathways
The primary biochemical pathway affected by 2,4-Dinitro-2’-Methoxydiphenylamine is the mitochondrial electron transport chain. By disrupting the proton gradient, the compound affects the normal flow of electrons through the ETC, leading to decreased ATP production. This disruption can also lead to increased production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components .
Pharmacokinetics
The pharmacokinetics of 2,4-Dinitro-2’-Methoxydiphenylamine involve its absorption, distribution, metabolism, and excretion (ADME) properties:
These properties impact the compound’s bioavailability and overall effectiveness in targeting mitochondrial processes.
Result of Action
At the molecular level, the action of 2,4-Dinitro-2’-Methoxydiphenylamine results in decreased ATP production and increased heat generation. At the cellular level, this can lead to energy depletion, increased oxidative stress, and potential cell death if the disruption is severe. The compound’s ability to uncouple oxidative phosphorylation makes it a potent metabolic stimulant, but also a potential toxin due to its effects on cellular energy balance .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the efficacy and stability of 2,4-Dinitro-2’-Methoxydiphenylamine. For instance, higher temperatures may enhance its uncoupling activity, while extreme pH levels could affect its stability and solubility. Additionally, interactions with other compounds that affect mitochondrial function could either potentiate or mitigate its effects .
Understanding these factors is crucial for optimizing the compound’s use in research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c1-21-13-5-3-2-4-11(13)14-10-7-6-9(15(17)18)8-12(10)16(19)20/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTPRMHOPCALQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyphenyl)-2,4-dinitroaniline | |
CAS RN |
14038-08-5 | |
| Record name | 2,4-DINITRO-2'-METHOXYDIPHENYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



